molecular formula C7H13NS B13066016 2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole

2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole

Cat. No.: B13066016
M. Wt: 143.25 g/mol
InChI Key: SAWWKXMIPYUIBW-ZCFIWIBFSA-N
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Description

(S)-2-(sec-butyl)-4,5-dihydrothiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The (S)-2-(sec-butyl)-4,5-dihydrothiazole compound is characterized by the presence of a sec-butyl group attached to the second carbon of the thiazole ring, and it exists in the (S)-enantiomeric form, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(sec-butyl)-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine with a thioamide precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of (S)-2-(sec-butyl)-4,5-dihydrothiazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(sec-butyl)-4,5-dihydrothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its chemical properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the thiazole ring.

Scientific Research Applications

(S)-2-(sec-butyl)-4,5-dihydrothiazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.

    Industry: It finds use in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-(sec-butyl)-4,5-dihydrothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(sec-butyl)-4,5-dihydrothiazole: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.

    2-(tert-butyl)-4,5-dihydrothiazole: A similar compound with a tert-butyl group instead of a sec-butyl group, affecting its chemical and physical properties.

    2-(sec-butyl)thiazole: Lacks the dihydro component, resulting in different reactivity and applications.

Uniqueness

(S)-2-(sec-butyl)-4,5-dihydrothiazole is unique due to its specific stereochemistry and the presence of the sec-butyl group, which influences its reactivity and interactions with biological targets

Biological Activity

2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole is an organic compound belonging to the thiazole family, which is characterized by a five-membered ring containing nitrogen and sulfur. This compound has garnered attention due to its significant biological activities, particularly as a volatile pheromone in rodents.

Chemical Structure and Properties

  • Molecular Formula : C7H13N S
  • Molecular Weight : 143.25 g/mol
  • Structure : Features a 4,5-dihydrothiazole ring with a branched alkyl substituent at the second position.

Pheromonal Role in Rodents

This compound acts as a volatile pheromone primarily in mice and rats. It plays a crucial role in social behaviors by:

  • Promoting Aggression : The compound is known to stimulate aggressive behavior among male rodents.
  • Synchronizing Estrus : It helps synchronize reproductive cycles in female rodents.

The biological activity is largely attributed to its interaction with major urinary proteins (MUPs), which stabilize the pheromone and facilitate its slow release into the environment. This interaction is critical for its function as a pheromone, enhancing its efficacy in communication among rodents.

The mechanism of action for thiazole derivatives often involves:

  • Inhibition of Enzymatic Activity : Many thiazoles inhibit critical enzymes involved in cancer progression.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.

For example, flow cytometry analyses indicated that specific thiazole derivatives could induce apoptosis in HepG2 cells through cell cycle arrest mechanisms .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiazole derivatives based on their structural features and biological activities:

Compound NameStructure FeaturesUnique Aspects
2-MethylthiazoleMethyl group at position 2Lacks branched alkyl substituent
4-MethylthiazoleMethyl group at position 4Different substitution affects properties
2-AcetylthiazoleAcetyl group at position 2Exhibits different reactivity due to carbonyl presence
2-(Sec-butyl)thiazoleSimilar alkyl chain but without dihydro structureLess complex due to absence of double bonds

These comparisons illustrate how the presence of specific substituents influences the biological activity and chemical reactivity of thiazoles.

Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

2-[(2R)-butan-2-yl]-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

SAWWKXMIPYUIBW-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@@H](C)C1=NCCS1

Canonical SMILES

CCC(C)C1=NCCS1

Origin of Product

United States

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